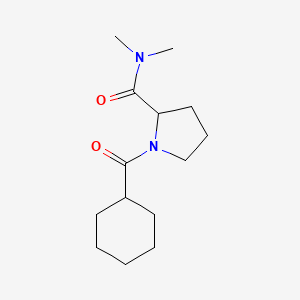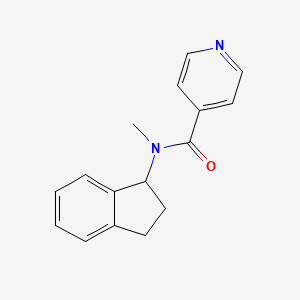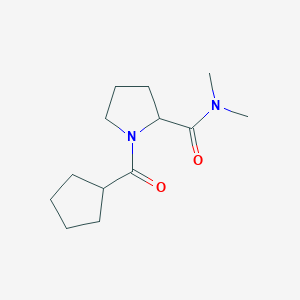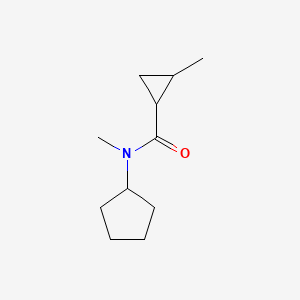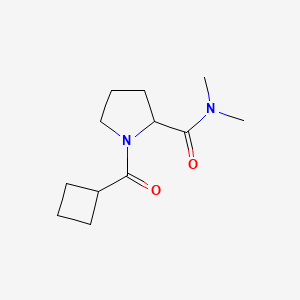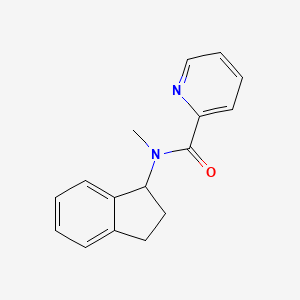
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide, also known as PHA-543613, is a small molecule drug compound that has been under scientific research for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the alpha7 nicotinic acetylcholine receptor (nAChR).
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide acts as a PAM of the alpha7 nAChR, which is a ligand-gated ion channel found in the central nervous system. By binding to a site on the receptor that is distinct from the acetylcholine binding site, N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and attention. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide for lab experiments is its high selectivity for the alpha7 nAChR, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation is that it has low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide. One area of focus is the development of more potent and selective PAMs of the alpha7 nAChR, which could have even greater therapeutic potential. Another direction is the investigation of the effects of N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide on other neurotransmitter systems, such as the serotonin and noradrenaline systems, which are also involved in cognitive function. Finally, there is interest in exploring the potential of N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide for the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide involves a multistep process that starts with the preparation of 2-aminopyridine. This is followed by the preparation of the key intermediate, 2-chloro-5-nitropyridine, which is then reduced to 2-amino-5-chloropyridine. The final step involves the reaction of 2-amino-5-chloropyridine with 1-(2,3-dihydro-1H-inden-1-yl)-N-methylmethanamine to yield N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide has been under scientific research for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and learning in animal models of these disorders.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-18(16(19)14-8-4-5-11-17-14)15-10-9-12-6-2-3-7-13(12)15/h2-8,11,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVYVTBKHCYLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

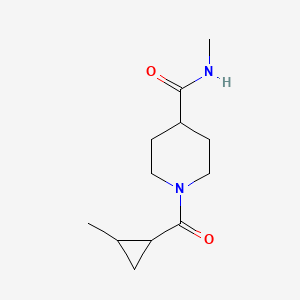

![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
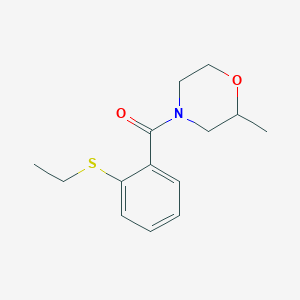
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)

![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
